molecular formula C10H15N3 B12360191 5-Methyl-4-phenyl-3-pyrazolidinamine

5-Methyl-4-phenyl-3-pyrazolidinamine

Katalognummer: B12360191
Molekulargewicht: 177.25 g/mol
InChI-Schlüssel: CYJRUXUBQIGEFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-4-phenyl-3-pyrazolidinamine is a heterocyclic compound belonging to the pyrazolidine family. This compound is characterized by a pyrazolidine ring substituted with a methyl group at the 5-position and a phenyl group at the 4-position. Pyrazolidine derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-phenyl-3-pyrazolidinamine typically involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at temperatures ranging from 0°C to 78°C .

Industrial Production Methods: Industrial production of this compound may involve scalable solvent-free reactions, which are advantageous due to their simplicity and efficiency. For example, the reaction of phenylhydrazine with ethyl acetoacetate under solvent-free conditions can yield the desired product with high efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methyl-4-phenyl-3-pyrazolidinamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolidinones and pyrazolidines, which can have different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

5-Methyl-4-phenyl-3-pyrazolidinamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and analgesic properties.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of 5-Methyl-4-phenyl-3-pyrazolidinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Methyl-4-phenyl-3-pyrazolidinamine is unique due to its specific substitution pattern on the pyrazolidine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .

Eigenschaften

Molekularformel

C10H15N3

Molekulargewicht

177.25 g/mol

IUPAC-Name

5-methyl-4-phenylpyrazolidin-3-amine

InChI

InChI=1S/C10H15N3/c1-7-9(10(11)13-12-7)8-5-3-2-4-6-8/h2-7,9-10,12-13H,11H2,1H3

InChI-Schlüssel

CYJRUXUBQIGEFL-UHFFFAOYSA-N

Kanonische SMILES

CC1C(C(NN1)N)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.